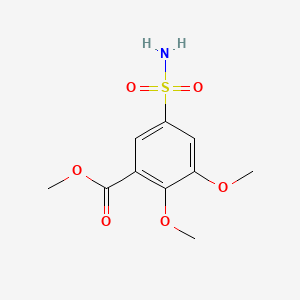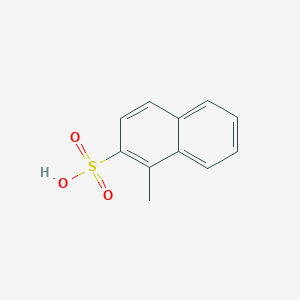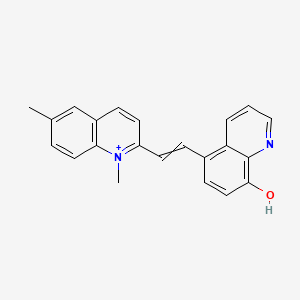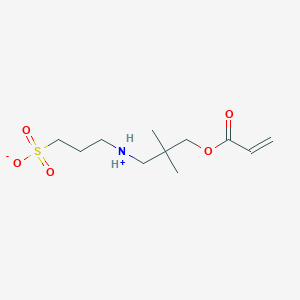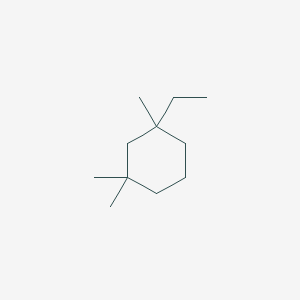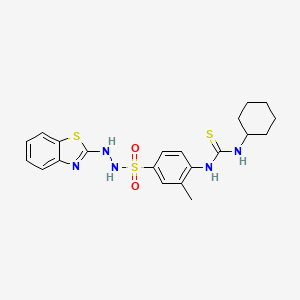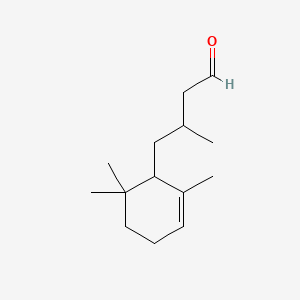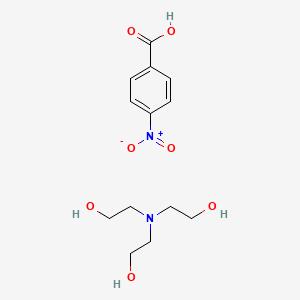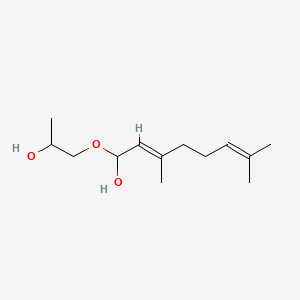
4-Pyridinecarboxamide, N-(5-((4-(acetylamino)phenyl)methylene)-4-oxo-2-thioxo-3-thiazolidinyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Pyridinecarboxamide, N-(5-((4-(acetylamino)phenyl)methylene)-4-oxo-2-thioxo-3-thiazolidinyl)- is a complex organic compound with a unique structure that combines elements of pyridine, thiazolidine, and phenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyridinecarboxamide, N-(5-((4-(acetylamino)phenyl)methylene)-4-oxo-2-thioxo-3-thiazolidinyl)- typically involves multi-step organic reactions. One common method includes the condensation of 4-acetylaminobenzaldehyde with thiosemicarbazide to form a thiazolidinone intermediate. This intermediate is then reacted with 4-pyridinecarboxylic acid chloride under specific conditions to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. Purification steps such as recrystallization or chromatography are employed to ensure the final product meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
4-Pyridinecarboxamide, N-(5-((4-(acetylamino)phenyl)methylene)-4-oxo-2-thioxo-3-thiazolidinyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring or the thiazolidinone moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions or potassium permanganate in neutral or slightly alkaline conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
4-Pyridinecarboxamide, N-(5-((4-(acetylamino)phenyl)methylene)-4-oxo-2-thioxo-3-thiazolidinyl)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Wirkmechanismus
The mechanism of action of 4-Pyridinecarboxamide, N-(5-((4-(acetylamino)phenyl)methylene)-4-oxo-2-thioxo-3-thiazolidinyl)- involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s thiazolidinone moiety is particularly important for its biological activity, as it can interact with various proteins and enzymes, disrupting their normal function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isonicotinamide: Similar in structure but lacks the thiazolidinone moiety.
Thiosemicarbazide derivatives: Share the thiazolidinone structure but differ in the attached functional groups.
4-Acetamidobenzaldehyde derivatives: Contain the acetylamino phenyl group but differ in the rest of the structure.
Uniqueness
4-Pyridinecarboxamide, N-(5-((4-(acetylamino)phenyl)methylene)-4-oxo-2-thioxo-3-thiazolidinyl)- is unique due to its combination of pyridine, thiazolidinone, and phenyl groups, which confer specific chemical and biological properties not found in simpler analogs
Eigenschaften
CAS-Nummer |
68710-96-3 |
|---|---|
Molekularformel |
C18H14N4O3S2 |
Molekulargewicht |
398.5 g/mol |
IUPAC-Name |
N-[(5E)-5-[(4-acetamidophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pyridine-4-carboxamide |
InChI |
InChI=1S/C18H14N4O3S2/c1-11(23)20-14-4-2-12(3-5-14)10-15-17(25)22(18(26)27-15)21-16(24)13-6-8-19-9-7-13/h2-10H,1H3,(H,20,23)(H,21,24)/b15-10+ |
InChI-Schlüssel |
WFEACANRWOTTGE-XNTDXEJSSA-N |
Isomerische SMILES |
CC(=O)NC1=CC=C(C=C1)/C=C/2\C(=O)N(C(=S)S2)NC(=O)C3=CC=NC=C3 |
Kanonische SMILES |
CC(=O)NC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=NC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



